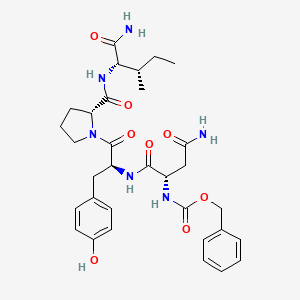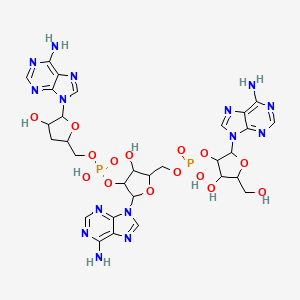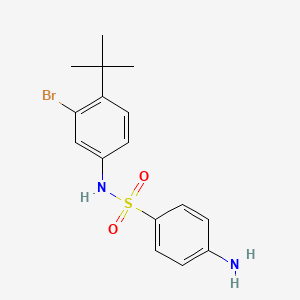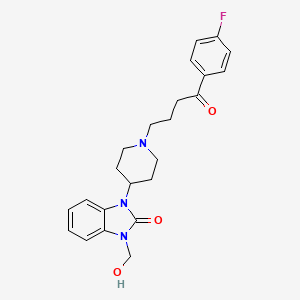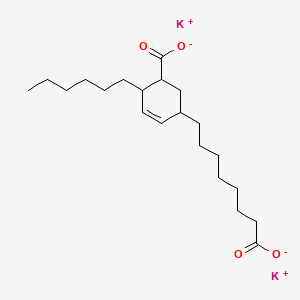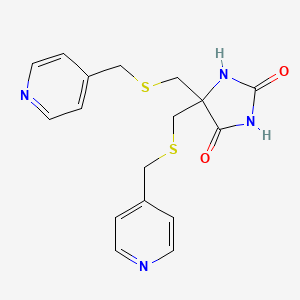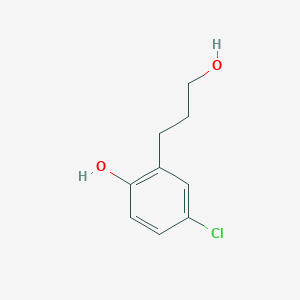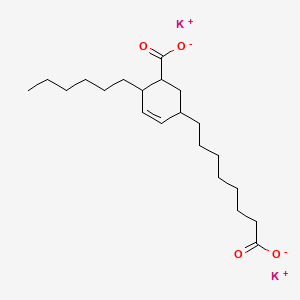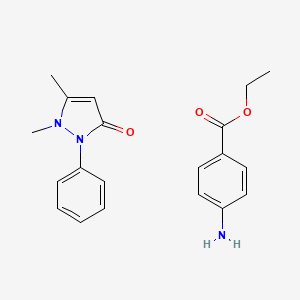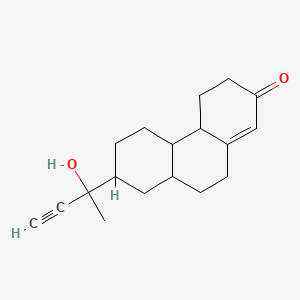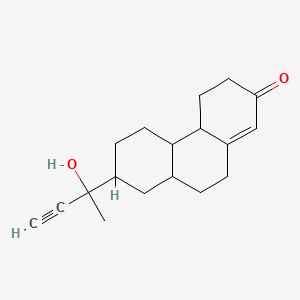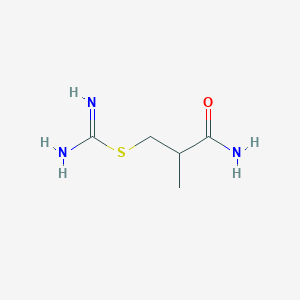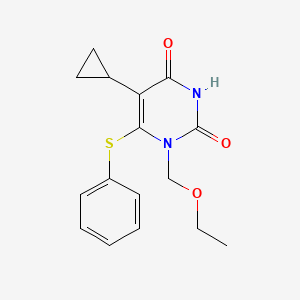
5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil is a synthetic compound belonging to the class of uracil derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a uracil core with a cyclopropyl group at position 5, an ethoxymethyl group at position 1, and a phenylthio group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil can be achieved through several methods:
Introduction of Aryl Sulfanyl Group:
Grignard Reagent Reaction: Another method includes the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated synthesis equipment and stringent quality control measures to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.
Applications De Recherche Scientifique
5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral agent, particularly against human immunodeficiency virus (HIV).
Biological Studies: It is used in research to understand the interactions of uracil derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits the reverse transcriptase enzyme of HIV, preventing the replication of the virus . The phenylthio group plays a crucial role in binding to the enzyme’s active site, thereby blocking its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Ethoxymethyl)-6-(phenylselenyl)-5-ethyl uracil: This compound has a similar structure but with a phenylselenyl group instead of a phenylthio group.
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil: This compound differs by having an ethyl group at position 5 instead of a cyclopropyl group.
Uniqueness
5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable subject of study in medicinal chemistry .
Propriétés
Numéro CAS |
136160-36-6 |
|---|---|
Formule moléculaire |
C16H18N2O3S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
5-cyclopropyl-1-(ethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O3S/c1-2-21-10-18-15(22-12-6-4-3-5-7-12)13(11-8-9-11)14(19)17-16(18)20/h3-7,11H,2,8-10H2,1H3,(H,17,19,20) |
Clé InChI |
VHZHYYARALVRLG-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C(=C(C(=O)NC1=O)C2CC2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


